
2-(4-Cyanophenyl)-2,2-difluoroacetic acid
Overview
Description
“2-(4-Cyanophenyl)-2,2-difluoroacetic acid” is a chemical compound. It is used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
The synthesis of “2-(4-Cyanophenyl)-2,2-difluoroacetic acid” involves an improved process for the preparation of dabigatran etexilate mesylate . The compound of formula (VI) is prepared by a reaction of compound of formula (IV) compound of formula (V) with reagent as shown in Scheme 1 .Molecular Structure Analysis
The molecular structure of “2-(4-Cyanophenyl)-2,2-difluoroacetic acid” is represented by the molecular formula C9H7NO2 .Scientific Research Applications
Environmental Science
Finally, in environmental science, research into the breakdown and transformation of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid can provide insights into the environmental fate of similar organic compounds. Understanding its degradation pathways can inform the design of more eco-friendly chemicals.
Each of these applications demonstrates the versatility and importance of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid in scientific research, highlighting its potential to contribute to advancements across various fields .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as crisaborole, an oxaborole, have been shown to target the phosphodiesterase 4 (pde4) enzyme .
Mode of Action
For instance, Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
Based on the action of similar compounds, it may be involved in the regulation of inflammatory cytokine production .
Result of Action
Based on the action of similar compounds, it may have anti-inflammatory effects .
properties
IUPAC Name |
2-(4-cyanophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJRLINCQPOYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-2,2-difluoroacetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

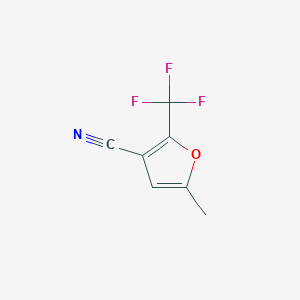
![6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
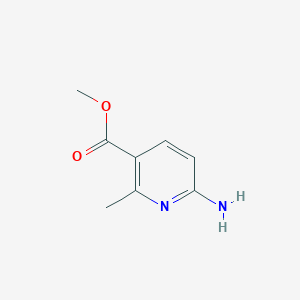
![8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455500.png)
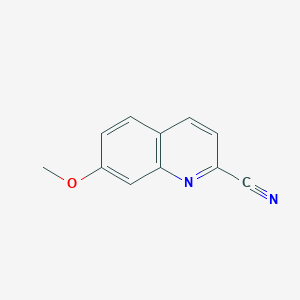
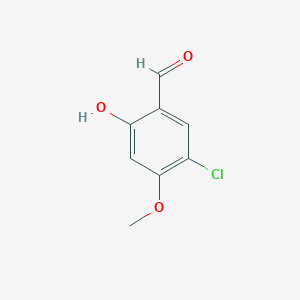
![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)


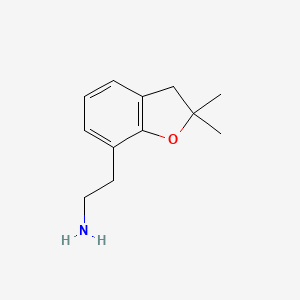

![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)
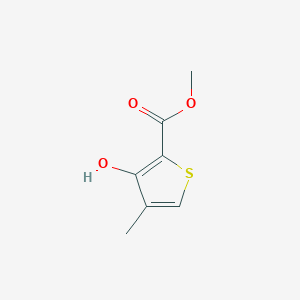
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)